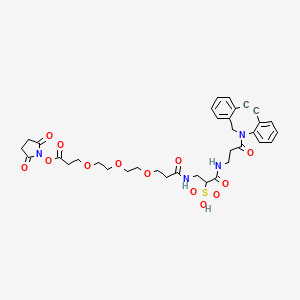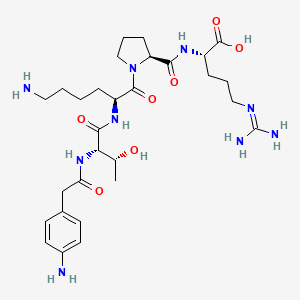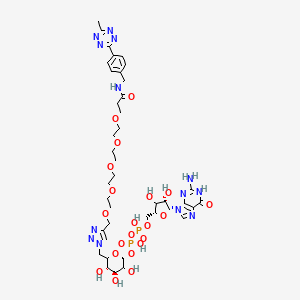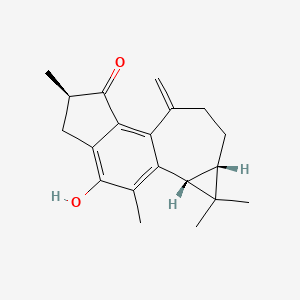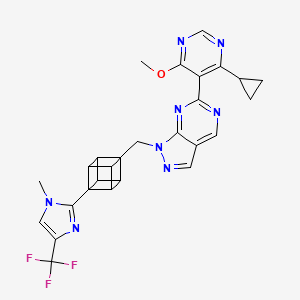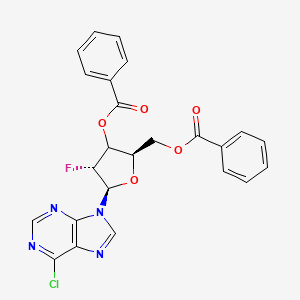
1-(2,2-Dimethylpropyl)cyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylpropyl)cyclopropene is a cyclopropene derivative known for its role as an ethylene antagonist. Ethylene is a plant hormone that promotes fruit ripening and senescence. By inhibiting ethylene action, this compound helps in maintaining the quality of agricultural products by delaying processes such as fruit softening and peel degreening .
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)cyclopropene involves a two-step process starting from α-diisobutylene. The first step is allylic chlorination using hypochlorite and hydrochloric acid to produce α-DIBCl (2-(chloromethyl)-4,4-dimethyl-1-pentene). The second step involves α-elimination of the allylic chloride using a strong base, such as lithium diethylamide, to form this compound . This method yields the compound with 35% efficiency and 95% purity .
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopropene ring is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(2,2-Dimethylpropyl)cyclopropene has several scientific research applications:
Mechanism of Action
1-(2,2-Dimethylpropyl)cyclopropene exerts its effects by binding to ethylene receptors in plants, thereby blocking the action of ethylene. This inhibition prevents the ethylene-induced processes such as fruit ripening and senescence. The molecular targets include ethylene receptors like ETR1, which are involved in the ethylene signaling pathway .
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)cyclopropene is unique compared to other ethylene antagonists due to its specific structure and high efficiency in inhibiting ethylene action. Similar compounds include:
1-Methylcyclopropene: Another ethylene antagonist used in agriculture.
2,5-Norbornadiene: Known for its ability to bind to ethylene receptors.
Cyclopropene derivatives: Various derivatives with similar ethylene-inhibiting properties.
This compound stands out due to its higher purity and specific application methods, such as aqueous emulsions for spraying on plants .
Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropene |
InChI |
InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h4H,5-6H2,1-3H3 |
InChI Key |
DTBSHMOVLBSMST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


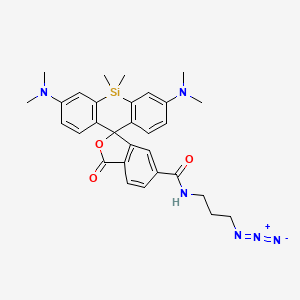
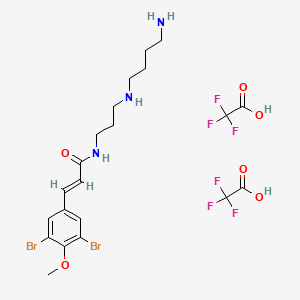
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
